N,N'-((Methoxymethyl)silanediyl)bis(N-methylacetamide)
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Overview
Description
N,N’-((Methoxymethyl)silanediyl)bis(N-methylacetamide) is a chemical compound with the molecular formula C8H18N2O4Si. This compound is characterized by the presence of a silanediyl group bonded to two N-methylacetamide groups, with a methoxymethyl group attached to the silicon atom. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Methoxymethyl)silanediyl)bis(N-methylacetamide) typically involves the reaction of N-methylacetamide with a silane compound. One common method involves the use of N,O-dimethylhydroxylamine hydrochloride and triethylamine in dichloromethane, followed by the addition of acetyl chloride at low temperatures. The reaction mixture is then stirred at room temperature for several hours, quenched with sodium bicarbonate, and extracted with dichloromethane. The organic extracts are washed, dried, and purified by distillation .
Industrial Production Methods
Industrial production of N,N’-((Methoxymethyl)silanediyl)bis(N-methylacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk and purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-((Methoxymethyl)silanediyl)bis(N-methylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: N-substituted acetamides.
Scientific Research Applications
N,N’-((Methoxymethyl)silanediyl)bis(N-methylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other silicon-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers, adhesives, and coatings due to its unique chemical properties
Mechanism of Action
The mechanism of action of N,N’-((Methoxymethyl)silanediyl)bis(N-methylacetamide) involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the presence of the silanediyl group allows for the formation of strong bonds with other silicon-containing compounds, facilitating the formation of complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylacetamide: A simpler analog with similar reactivity but lacking the silanediyl group.
N,N’-Methylenebisacrylamide: Another compound with two acetamide groups but with a different linking group.
Methylvinyldi-(N-methylacetamido)silane: A compound with a vinyl group instead of a methoxymethyl group.
Uniqueness
N,N’-((Methoxymethyl)silanediyl)bis(N-methylacetamide) is unique due to the presence of the silanediyl group, which imparts distinct chemical properties such as enhanced stability and reactivity. This makes it particularly useful in applications requiring robust and versatile chemical reagents.
Properties
CAS No. |
93236-51-2 |
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Molecular Formula |
C8H18N2O3Si |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
N-[[acetyl(methyl)amino]-(methoxymethyl)silyl]-N-methylacetamide |
InChI |
InChI=1S/C8H18N2O3Si/c1-7(11)9(3)14(6-13-5)10(4)8(2)12/h14H,6H2,1-5H3 |
InChI Key |
BAPGITWNCVBWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)[SiH](COC)N(C)C(=O)C |
Origin of Product |
United States |
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